molecular formula C4H14NO2PS2 B8022399 Ammonium O,O-diethyl dithiophosphate

Ammonium O,O-diethyl dithiophosphate

Cat. No.: B8022399
M. Wt: 203.3 g/mol
InChI Key: HFRHTRKMBOQLLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium O,O-diethyl dithiophosphate can be synthesized through the reaction of phosphorus pentasulfide with ethanol and ammonia. The reaction typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reactant concentrations to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: Ammonium O,O-diethyl dithiophosphate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ammonium O,O-diethyl dithiophosphate involves its ability to form strong complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its sulfur and oxygen atoms. This chelation process stabilizes the metal ions and facilitates their extraction and determination in various analytical procedures .

Comparison with Similar Compounds

  • Ammonium O,O-diethyl phosphorodithioate
  • O,O-Diethyl dithiophosphoric acid ester
  • O,O-Diethyl hydrogen phosphorodithioate
  • O,O-Diethyl thiolothionophosphate

Comparison: Ammonium O,O-diethyl dithiophosphate is unique due to its specific ligand properties and its ability to form stable complexes with a wide range of metal ions. Compared to other similar compounds, it offers higher selectivity and stability in coordination chemistry and analytical applications .

Biological Activity

Ammonium O,O-diethyl dithiophosphate (commonly referred to as DDTP) is a phosphorodithioate compound with significant applications in analytical chemistry and potential biological implications. Its structure allows for interactions with various biological systems, particularly as a chelating agent for metal ions. This article explores the biological activity of DDTP, including its effects on cellular systems, potential toxicity, and its role in environmental applications.

  • Chemical Formula : C4H14N1O2P1S2
  • CAS Number : 1068-22-0
  • Molecular Weight : 174.24 g/mol

DDTP is characterized by its dithiophosphate functional group, which contributes to its reactivity and ability to form complexes with metal ions.

Toxicity and Safety

DDTP exhibits varying degrees of toxicity depending on exposure routes:

  • Acute Toxicity : Animal studies indicate that ingestion of less than 40 grams can be fatal, with symptoms including severe abdominal pain, acidosis, and respiratory distress .
  • Chronic Effects : Prolonged exposure may lead to cumulative health effects involving organ systems. It has been noted to potentially suppress the immune system in certain animal models .

Mutagenic Potential

In vitro studies suggest that DDTP does not consistently display mutagenic activity in mammalian cells in the absence of other agents. This indicates a need for further investigation into its long-term genetic effects .

Chelating Properties

DDTP is known for its ability to complex heavy metals such as cadmium and arsenic. This property is particularly useful in environmental remediation efforts:

  • Cadmium Complexation : DDTP has been used effectively to form stable complexes with cadmium(II) ions in acidic media, facilitating their extraction from contaminated environments .
  • Arsenic Extraction : The compound has also demonstrated effectiveness in arsenic extraction processes, highlighting its utility in both analytical chemistry and environmental cleanup efforts .

Study 1: Environmental Remediation

A study evaluated the effectiveness of DDTP in removing cadmium from contaminated water sources. The results indicated over 95% removal efficiency under optimized conditions, showcasing DDTP's potential as a remediation agent .

Study 2: Toxicological Assessment

A comprehensive toxicological assessment was conducted to evaluate the acute and chronic effects of DDTP on aquatic organisms. The findings revealed that while acute exposure resulted in high mortality rates among sensitive species, chronic exposure led to sub-lethal effects such as reduced reproductive success and growth inhibition .

Data Tables

Parameter Value
Acute Toxicity (LD50)< 40 g (oral, rat)
Cadmium Removal Efficiency> 95%
Arsenic Removal Efficiency> 90%
Mutagenicity (Mammalian Cells)Not consistently mutagenic

Properties

IUPAC Name

azanium;diethoxy-sulfanylidene-sulfido-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11O2PS2.H3N/c1-3-5-7(8,9)6-4-2;/h3-4H2,1-2H3,(H,8,9);1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRHTRKMBOQLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)[S-].[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14NO2PS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

298-06-6 (Parent)
Record name Ammonium ethyl phosphorodithioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1058688
Record name Ammonium diethyl dithiophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystals with an unpleasant ammoniacal odor; [Acros Organics MSDS]
Record name Diethyl dithiophosphate ammonium salt
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20593
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1068-22-0
Record name Ammonium diethyldithiophosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1068-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ammonium ethyl phosphorodithioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ammonium diethyl dithiophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ammonium O,O-diethyl dithiophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.676
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMMONIUM ETHYL PHOSPHORODITHIOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NSX3KEL604
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ammonium O,O-diethyl dithiophosphate
Reactant of Route 2
Reactant of Route 2
Ammonium O,O-diethyl dithiophosphate
Reactant of Route 3
Ammonium O,O-diethyl dithiophosphate
Reactant of Route 4
Reactant of Route 4
Ammonium O,O-diethyl dithiophosphate
Reactant of Route 5
Reactant of Route 5
Ammonium O,O-diethyl dithiophosphate
Reactant of Route 6
Reactant of Route 6
Ammonium O,O-diethyl dithiophosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.